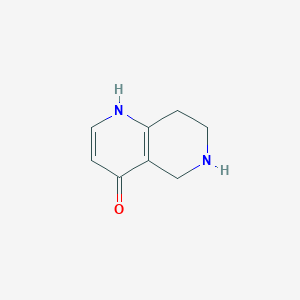

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydro-1H-1,6-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h2,4,9H,1,3,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFECZQYPXCGRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 5,6,7,8 Tetrahydro 1,6 Naphthyridin 4 Ol and Analogues

Retrosynthetic Analysis of the Tetrahydronaphthyridine System

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inhilarispublisher.com For the 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) system, the analysis involves strategically disconnecting bonds to reveal plausible precursor molecules.

A primary retrosynthetic disconnection breaks the C4a-N5 and C8a-C4a bonds, suggesting a Pictet-Spengler type reaction. This approach identifies a substituted 2-aminopyridine (B139424) derivative with an ethylamine (B1201723) side chain at the 3-position as a key precursor. nih.gov This intermediate can be cyclized with a glyoxylate (B1226380) equivalent to form the tetrahydronaphthyridine ring system. nih.gov

Another common disconnection strategy targets the bonds formed during the final cyclization to create the second ring of the naphthyridine core. This could involve breaking the N6-C5 or N6-C7 bond, pointing towards an intramolecular nucleophilic substitution pathway. This approach would typically start with a functionalized pyridine (B92270) ring already bearing a side chain at the C2 or C4 position, which contains a nucleophile (like an amine) and an electrophilic center poised for cyclization.

By working backward in this manner, complex target structures are simplified into more accessible fragments, allowing for the design of logical and efficient synthetic routes. hilarispublisher.com

Cyclization Reactions in Naphthyridine Core Formation

The construction of the bicyclic naphthyridine core is the cornerstone of the synthesis. Various cyclization strategies have been developed to achieve this, ranging from classical intramolecular reactions to modern multi-component approaches.

Intramolecular nucleophilic substitution reactions are a powerful method for forming cyclic structures, where a nucleophile and an electrophile within the same molecule react to form a new bond. youtube.com In the context of 1,6-naphthyridine (B1220473) synthesis, this often involves the cyclization of a suitably substituted pyridine precursor.

One prominent example is the Pictet-Spengler reaction, a specialized form of intramolecular cyclization. In the synthesis of a potent RORγt inverse agonist featuring the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, a pyridinylethylamine intermediate was reacted with an ethyl glyoxylate polymer. nih.gov This reaction proceeds via the formation of an initial imine, which is then attacked by the electron-rich pyridine ring to close the second ring, yielding the tetrahydronaphthyridine core. nih.gov

Another approach involves the tandem nitrile hydration and intramolecular amide cyclization. acs.org In this method, a 2-chloronicotinic ester can be reacted with a nitrile anion via nucleophilic aromatic substitution (SNAr). The resulting 2-cyanoalkyl nicotinic ester undergoes subsequent hydration of the nitrile to an amide, followed by an intramolecular cyclization to afford a 1,6-naphthyridine-5,7-dione. This dione (B5365651) is a versatile intermediate that can be further functionalized. acs.org

The Chichibabin reaction traditionally involves the amination of pyridines and other nitrogen heterocycles by reacting them with sodium amide to introduce an amino group. wikipedia.org A variation of this reaction, the Chichibabin pyridine synthesis, involves the condensation of aldehydes and ketones with ammonia (B1221849) to form the pyridine ring itself. wikipedia.org This principle can be extended to intramolecular cyclizations to form fused heterocyclic systems like tetrahydronaphthyridines.

While direct examples for the 1,6-naphthyridine system are less common, the synthesis of the isomeric 5,6,7,8-tetrahydro-1,8-naphthyridine framework provides a clear illustration of this strategy's potential. Key intermediates, such as 3,3'-pyridine-2,5-diyldipropan-1-amines, have been successfully cyclized using Chichibabin conditions to yield the desired tetrahydro-1,8-naphthyridine product. researchgate.net This reaction typically involves an addition-elimination mechanism where a nucleophilic amine attacks the pyridine ring, leading to cyclization and the elimination of a hydride ion to restore aromaticity in a related intermediate stage. wikipedia.org This methodology highlights a robust pathway for forming the saturated, non-aromatic ring of the tetrahydronaphthyridine system.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. d-nb.infonih.gov

A one-pot, four-component tandem reaction has been developed for the synthesis of substituted 5,7-dihydro-1,6-naphthyridines, which are direct precursors to the tetrahydro system. This reaction, a modification of the Kröhnke pyridine synthesis, involves reacting an N-phenacylpyridinium bromide, an aromatic aldehyde, a cyclic ketone, and a nitrogen source (ammonium acetate) under microwave irradiation. d-nb.info This approach allows for the construction of the complex naphthyridine core in a single step with moderate to good yields. d-nb.info

A similar three-component reaction has been utilized to form dihydro-2,7-naphthyridine-1-ones. These intermediates can be selectively reduced to their tetrahydro counterparts by adding a reducing agent like sodium borohydride (B1222165) in a second step. nih.gov These MCRs provide expedient access to libraries of naphthyridine analogues for further chemical and biological evaluation. ekb.eg

| Reaction Type | Components | Product | Yield |

| Four-Component Kröhnke d-nb.info | N-phenacylpyridinium bromide, Aromatic aldehyde, Cyclic ketone, NH4OAc | Substituted 5,7-dihydro-1,6-naphthyridine | 76-79% |

| Three-Component nih.gov | Aldehyde, Primary amine, Pyridone precursor | Dihydro-2,7-naphthyridine-1-one | 42% (for an uncharged analog) |

Hydrogenation Methodologies for Aromatic Precursors

The final step in many synthetic routes to 5,6,7,8-tetrahydro-1,6-naphthyridines is the reduction of an aromatic naphthyridine or dihydronaphthyridine precursor. Catalytic hydrogenation is the most common and effective method to achieve this transformation.

Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the aromatic ring in the presence of a metal catalyst. The choice of catalyst and reaction conditions is critical for achieving high yield and, where applicable, stereoselectivity. acs.org

Ruthenium-based catalysts are particularly effective for this transformation. An enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was achieved using a ruthenium-catalyzed transfer hydrogenation as a key step. nih.gov This method avoids the need for high-pressure hydrogen gas and can provide the product with high enantiomeric excess. nih.govresearchgate.net

The selectivity of the hydrogenation can be controlled by the choice of catalyst. Studies on nih.govnih.gov-naphthyridine isomers have shown that ruthenium and palladium catalysts exhibit orthogonal reactivity. acs.org A ruthenium catalyst selectively hydrogenates the more electron-deficient pyridine ring, while a palladium catalyst preferentially reduces the other ring. This catalyst-controlled selectivity allows for the targeted synthesis of specific tetrahydronaphthyridine isomers from a common precursor. acs.org Iridium-catalyzed transfer hydrogenation has also been developed as an effective method for reducing related naphthyridine systems. nih.gov

| Catalyst System | Precursor | Product Ring System | Key Features |

| Ruthenium nih.gov | Dihydronaphthyridine | 5,6,7,8-Tetrahydro-1,6-naphthyridine | Enantioselective transfer hydrogenation |

| [Ru(p-cymene)I2]2 acs.org | nih.govnih.gov-Naphthyridine | 5,6,7,8-Tetrahydro- nih.govnih.govnaphthyridine | Selective reduction of the pyridine ring |

| Palladium on Carbon (Pd/C) acs.org | nih.govnih.gov-Naphthyridine | 1,2,3,4-Tetrahydro- nih.govnih.govnaphthyridine | Selective reduction of the other ring |

| [Cp*IrCl2]2 nih.gov | Aryl-1,8-naphthyridine | Tetrahydro-1,8-naphthyridine | Hydrogen transfer from indoline |

Transfer Hydrogenation Strategies

Transfer hydrogenation represents a practical and safe alternative to methods requiring high-pressure hydrogen gas for the reduction of unsaturated bonds. In the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, transfer hydrogenation has been employed as a key step to produce the saturated heterocyclic ring system from a dihydronaphthyridine intermediate. acs.org This method typically utilizes a hydrogen donor, such as formic acid or isopropanol, in the presence of a transition metal catalyst. Ruthenium-based catalysts, in particular, have proven effective for this transformation. acs.org While specific strategies can vary, the overarching goal is the efficient transfer of hydrogen atoms to the C=N double bond within the dihydronaphthyridine precursor, leading to the desired tetrahydronaphthyridine product. acs.org For related heterocyclic systems like 1,8-naphthyridines, iridium-catalyzed transfer hydrogenation strategies have also been developed, highlighting the versatility of this approach in N-heterocycle chemistry. nih.gov

Enantioselective Hydrogenation Processes

The synthesis of chiral 5,6,7,8-tetrahydro-1,6-naphthyridine compounds, which are crucial for developing stereospecific therapeutic agents, necessitates the use of enantioselective hydrogenation processes. acs.org A notable example is the asymmetric synthesis of the core scaffold for TAK-828F, a potent RORγt inverse agonist. acs.org This synthesis represents the first reported enantioselective synthesis of a compound with this particular ring system. acs.org

The key transformation involves the enantioselective reduction of a carbon-nitrogen double bond in a dihydronaphthyridine intermediate. acs.org An extensive screening of over 100 different conditions, including both transfer hydrogenation and catalytic hydrogenation reactions with various Ruthenium, Rhodium, and Iridium catalysts, was conducted to optimize this step. acs.org Ultimately, a ruthenium-catalyzed enantioselective transfer hydrogenation was identified as the optimal method. acs.org

The table below summarizes the screening results for the enantioselective transfer hydrogenation, highlighting the effectiveness of the chosen catalyst system.

| Entry | Catalyst | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | RuCl(R,R)-T-TsDPEN | HCOOH/Et3N, DMF, 40 °C | 96 | 91 |

| 2 | RuCl(S,S)-T-TsDPEN | HCOOH/Et3N, DMF, 40 °C | 96 | 90 |

| 3 | [RuCl2(p-cymene)]2 / (R,R)-TsDPEN | HCOOH/Et3N, DMF, 40 °C | 95 | 88 |

| 4 | Ru(OTf)(S,S)-T-TsDPEN | HCOOH/Et3N, DMF, 40 °C | 99 | 94 |

Data sourced from a study on the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. acs.org

This optimized process provided the chiral tetrahydronaphthyridine product in high yield and excellent enantiomeric excess, demonstrating a viable pathway for large-scale manufacturing without the need for chromatographic purification. acs.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, playing a pivotal role in the synthesis of complex heterocyclic structures like 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol and its analogues. nih.gov

Heck-Type Vinylation Protocols

Heck-type vinylation reactions are instrumental in constructing key precursors for the 1,6-naphthyridine ring system. A novel, atom-economical protocol has been developed that utilizes the Heck-type vinylation of a 2-chloropyridine (B119429) derivative with ethylene (B1197577) gas. acs.org This reaction serves as a critical step in an efficient asymmetric synthesis of the tetrahydro-1,6-naphthyridine scaffold. acs.org The resulting 2-vinyl-3-acylpyridine intermediate can then undergo cyclization to form the core dihydronaphthyridine structure, which is subsequently reduced. acs.org This approach is highly efficient and suitable for large-scale synthesis. acs.org Generally, Heck vinylations can be accelerated by microwave irradiation, and the choice of ligand is crucial for controlling regioselectivity and catalyst stability. rsc.orgresearchgate.net

Sonogashira-Hydrogenation Sequences

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, followed by hydrogenation, is a well-established strategy for building substituted heterocyclic systems. While this sequence is effectively used to construct γ-pyridyl amine precursors for the related 5,6,7,8-tetrahydro-1,8-naphthyridine isomers, specific examples detailing a Sonogashira-hydrogenation sequence for the direct synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold are not prominently documented in the reviewed literature. mdpi.com The strategy for the 1,8-isomer typically involves a double Sonogashira reaction on a dihalopyridine, followed by cyclization and reduction steps. mdpi.com

Palladium-Catalyzed C-N Bond Formation

Palladium-catalyzed C-N bond formation, often referred to as the Buchwald-Hartwig amination, is a versatile method for the N-arylation of amines and related compounds. scirp.orgekb.eg This reaction is fundamental for the derivatization and synthesis of nitrogen-containing heterocycles. In the context of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, this methodology can be applied to introduce nitrogen-based substituents. The success of these transformations relies heavily on the selection of an appropriate ligand and reaction conditions. documentsdelivered.com Bulky, monodentate biaryl phosphine (B1218219) ligands are often employed in combination with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a base (e.g., Cs₂CO₃ or K₃PO₄) to effectively promote the coupling of an amine with a halogenated or sulfonate-functionalized naphthyridine core. documentsdelivered.com

Functionalization and Derivatization Approaches

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold serves as a valuable building block for creating libraries of compounds for biological screening. The secondary amine within the saturated ring system is a key handle for derivatization. Standard synthetic transformations can be employed to introduce a variety of functional groups, thereby exploring the structure-activity relationship of the core scaffold.

Common derivatization strategies include:

Amide Formation: Reacting the scaffold with acyl chlorides or carboxylic acids.

Sulfonamide Formation: Coupling with various sulfonyl chlorides.

Urea Formation: Treatment with isocyanates.

The table below outlines these common functionalization reactions.

| Reaction Type | Reagents | Functional Group Introduced |

| Amide Formation | R-COCl or R-COOH | Amide (-C(O)R) |

| Sulfonamide Formation | R-SO₂Cl | Sulfonamide (-SO₂R) |

| Urea Formation | R-NCO | Urea (-C(O)NHR) |

These derivatization methods have been successfully used in the synthesis of a 101-membered library based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold for antituberculosis activity screening.

Furthermore, the synthesis of complex molecules like TAK-828F showcases extensive derivatization, where the core is functionalized with amino acid moieties through peptide bond formation. acs.org The construction of various substituted 1,6-naphthyridine derivatives is also actively pursued for applications such as FGFR4 inhibitors, indicating a broad interest in the functionalization of this heterocyclic system.

Structure Activity Relationship Sar Studies of 5,6,7,8 Tetrahydro 1,6 Naphthyridin 4 Ol Derivatives

Impact of Substituent Positioning on Biological Activity

The biological efficacy of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol derivatives is highly dependent on the strategic placement of various functional groups on the naphthyridine ring system.

Substitution at Nitrogen Atoms within the Naphthyridine Ring

Substitutions at the nitrogen atoms of the tetrahydronaphthyridine core are a key area of investigation for modulating pharmacological activity. In the development of inhibitors for monoamine oxidase B (MAO-B), researchers synthesized a series of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines. mdpi.com The nature of the alkyl group at the N-2 position was found to influence the inhibitory potency. For instance, derivatives with different alkyl groups at this position were prepared and used as starting materials for further modifications, indicating the importance of this position for activity. mdpi.com

Similarly, in the quest for HIV-1 integrase allosteric inhibitors, modifications at the N-6 position of the 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold have been explored. nih.gov The synthesis of libraries based on this scaffold often involves derivatization at the nitrogen atoms to create a diverse range of compounds for screening, utilizing reactions like urea, amide, and sulfonamide formations. nih.gov

Role of Hydroxyl and Other Groups at Position 4 and Beyond

The hydroxyl group at the C-4 position is a characteristic feature of the parent compound and plays a significant role in its interactions with biological targets. In a related series of 8-hydroxy-1,6-naphthyridines developed as antileishmanial agents, an acceptor-donor-acceptor binding motif, which includes the 8-hydroxyl group, was identified as crucial for activity. nih.gov The absence of this key motif resulted in a loss of biological activity. nih.gov

Furthermore, in studies on 1,8-naphthyridine (B1210474) derivatives as potential anticancer agents, the presence of a hydroxyl group at C-4 was a common feature in the designed molecules. researchgate.net The manipulation of this group or its replacement with other functionalities can significantly alter the binding affinity and selectivity of the compounds for their targets. The synthesis of related compounds like Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride (B599025) also points to the C-4 position as a key site for modification. biosynth.com

Effects of Alkyl and Aryl Substitutions on Biological Efficacy

The introduction of alkyl and aryl substituents at various positions on the naphthyridine ring has been shown to be a successful strategy for enhancing biological efficacy.

In a study on the cytotoxicity of naphthyridine derivatives against human cancer cell lines, the position of methyl substitutions was critical. nih.gov Compounds with a methyl group at the C-6 or C-7 positions were generally more active than those substituted at the C-5 position. nih.gov A derivative with both a C-7 methyl group and a C-2 naphthyl ring exhibited the most potent activity against all three tested cancer cell lines (HeLa, HL-60, and PC-3). nih.gov This highlights the synergistic effect of combined aryl and alkyl substitutions.

The nature of the aryl group also plays a pivotal role. For instance, compounds bearing a 2',4'-dimethoxyphenyl ring showed stronger biological activity than those with a 3',4'-dimethoxyphenyl ring. nih.gov In another series of benzo[b] nih.govnih.govnaphthyridine derivatives, the introduction of a 1-(2-(4-fluorophenyl)ethynyl) group resulted in a potent MAO-B inhibitor. mdpi.com

The following table summarizes the inhibitory concentrations (IC50) of selected naphthyridine derivatives against various cancer cell lines, illustrating the impact of substituent patterns. nih.gov

| Compound | Substituent at C-2 | Substituent at C-5 | Substituent at C-6 | Substituent at C-7 | IC50 HeLa (µM) | IC50 HL-60 (µM) | IC50 PC-3 (µM) |

| 1 | 3',4'-dimethoxyphenyl | - | - | - | 172.8 | 102.9 | 124.6 |

| 5 | 3',4'-dimethoxyphenyl | - | CH3 | - | 2.5 | 1.1 | 5.3 |

| 7 | 2',4'-dimethoxyphenyl | - | - | - | 79.4 | 45.7 | 88.2 |

| 10 | 2',4'-dimethoxyphenyl | - | CH3 | - | 1.9 | 0.8 | 4.1 |

| 14 | 2-naphthyl | - | - | - | 2.6 | 1.9 | 6.2 |

| 15 | 2-naphthyl | - | CH3 | - | 2.3 | 1.4 | 4.9 |

| 16 | 2-naphthyl | - | - | CH3 | 0.7 | 0.1 | 2.7 |

Stereochemical Influence on Molecular Interactions

The three-dimensional arrangement of atoms in this compound derivatives is a critical determinant of their biological activity. The presence of chiral centers in these molecules means that different enantiomers can exhibit distinct pharmacological profiles.

The significance of stereochemistry is exemplified in the development of TAK-828F, a potent retinoid-related orphan receptor γt (RORγt) inverse agonist, which features a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. nih.gov The synthesis of this compound required an enantioselective method to establish the correct stereochemistry at the chiral center, highlighting that the biological activity is specific to one enantiomer. nih.gov This was the first reported enantioselective synthesis of this particular ring system, underscoring the growing recognition of stereochemistry's importance in this class of compounds. nih.gov While detailed comparisons of the activity of different stereoisomers of the core this compound are not extensively documented in the provided search results, the principles of stereospecificity in related heterocyclic compounds are well-established. For example, in the synthesis of chiral 1,2,3,4-tetrahydro-1,8-naphthyridines, asymmetric hydrogenation was employed to achieve high enantiomeric excess, providing access to specific stereoisomers for biological evaluation. researchgate.net

Conformational Dynamics and Their Contribution to Ligand-Target Binding

The flexibility of the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system and its substituents allows it to adopt various conformations, which in turn influences how it binds to a biological target. The specific conformation that a molecule adopts upon binding is crucial for its activity.

In a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives developed as HIV-1 integrase allosteric inhibitors, X-ray crystallography was used to understand the binding mode of these compounds. nih.gov Such studies provide a static image of the ligand in its bound state, revealing the key interactions and the specific conformation required for activity. Small molecules that bind to the allosteric site of HIV-1 integrase promote aberrant multimerization of the enzyme, and the ability of the tetrahydro-1,6-naphthyridine core to adopt the correct conformation is essential for this mechanism. nih.gov

While direct studies on the conformational dynamics of this compound using techniques like molecular dynamics simulations were not detailed in the provided search results, research on other complex molecules highlights the importance of this aspect. For instance, simulations of androgen receptor antagonists have shown that ligand binding can alter the conformational dynamics of the receptor, which is key to their therapeutic effect. escholarship.org This principle applies to the this compound scaffold as well, where its conformational flexibility likely plays a critical role in its ability to effectively bind to its target and elicit a biological response.

Mechanistic Investigations into Biological Activities of 5,6,7,8 Tetrahydro 1,6 Naphthyridin 4 Ol Derivatives

HIV-1 Integrase Allosteric Site Modulation

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) have been identified as potent allosteric inhibitors of HIV-1 integrase (IN). nih.gov Unlike catalytic site inhibitors, these molecules bind to a different location on the enzyme, inducing conformational changes that disrupt its normal function. This allosteric inhibition presents a novel mechanism for antiretroviral therapy. nih.gov

Binding to the LEDGF/p75-Binding Site

Research has demonstrated that 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives specifically target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase. nih.gov LEDGF/p75 is a crucial cellular cofactor that tethers the viral pre-integration complex to the host cell's chromatin, guiding the integration of viral DNA. By occupying the pocket on the integrase catalytic core domain where LEDGF/p75 would normally bind, these inhibitors effectively block the vital interaction between the viral enzyme and the host cofactor. This competitive binding is a key initial step in their antiviral mechanism.

Promotion of Aberrant Integrase Multimerization

A significant consequence of the binding of these derivatives to the LEDGF/p75 site is the promotion of aberrant multimerization of the integrase enzyme. nih.gov Normally, integrase functions as a tetramer during the integration process. However, allosteric inhibitors induce an unnatural, hyper-multimerized state of the enzyme. This action disrupts the delicate balance of integrase oligomerization required for proper viral function, affecting both the early and late stages of the HIV-1 replication cycle. nih.gov During the late phase, this aberrant multimerization can interfere with the correct processing and assembly of new virus particles.

Inhibition of Viral Replication Pathways

The dual mechanisms of blocking the integrase-LEDGF/p75 interaction and inducing improper enzyme multimerization culminate in the potent inhibition of HIV-1 replication. nih.gov By preventing the tethering of the pre-integration complex to host chromatin, the integration of viral DNA is suppressed. Furthermore, the disruption of integrase function during the late stages of the viral life cycle results in the production of non-infectious virions. Time-of-drug-addition studies confirm that these compounds affect events at various stages of virus replication. The potent activity of these compounds against HIV-1 infection in cell culture highlights their potential as a distinct class of antiretroviral agents. nih.gov

| Compound Class | Target | Mechanism of Action | Observed Effect |

|---|---|---|---|

| 5,6,7,8-Tetrahydro-1,6-naphthyridines | HIV-1 Integrase | Allosteric inhibition at LEDGF/p75 binding site | Inhibition of HIV-1 replication |

| 1,8-Naphthyridines (e.g., Vosaroxin) | Topoisomerase II | Enzyme poisoning, DNA intercalation | Cytotoxicity in cancer cells |

| 2-Phenyl-1,8-naphthyridin-4-ones | Tubulin | Inhibition of polymerization | Cytotoxicity in cancer cells |

Antiproliferative and Antimitotic Mechanisms

While the primary focus of research on 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives has been on their antiviral effects, the broader naphthyridine chemical family has been explored for antiproliferative and antimitotic activities through different mechanisms. It is important to note that the following mechanisms have been attributed to related, but structurally distinct, naphthyridine isomers.

Interaction with Tubulin and Microtubule Dynamics

Certain derivatives within the broader naphthyridine class have been shown to exert their antiproliferative effects by interfering with microtubule dynamics. Specifically, a series of 2-phenyl-1,8-naphthyridin-4-ones demonstrated potent inhibition of tubulin polymerization. acs.org These compounds were found to be potent cytotoxic agents against a range of human tumor cell lines, with a strong correlation observed between their cytotoxicity and their ability to inhibit tubulin assembly. acs.org By disrupting the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle, these compounds can arrest the cell cycle and induce apoptosis. The activity of some derivatives was found to be comparable to that of known antimitotic agents like colchicine. acs.org

Inhibition of Topoisomerase II Activity

The 1,8-naphthyridine (B1210474) scaffold is also present in compounds investigated as inhibitors of topoisomerase II, a critical enzyme that manages DNA topology during replication and transcription. researchgate.net For instance, Vosaroxin, a prominent anticancer agent containing a 1,8-naphthyridine core, functions as a topoisomerase II poison. It stabilizes the cleavable complex formed between the enzyme and DNA, leading to double-strand breaks and subsequent cell death. researchgate.net This mechanism highlights that the naphthyridine core can be incorporated into structures that target fundamental processes of cell division, leading to potent anticancer activity. researchgate.net

Mechanisms of Cell Growth Inhibition in Preclinical Models

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol scaffold have been investigated for their cytotoxic effects, with research pointing towards the induction of cell cycle arrest and apoptosis as primary mechanisms for inhibiting tumor growth in preclinical settings. While specific studies on this compound itself are limited in this context, the broader class of naphthyridine derivatives has demonstrated significant antiproliferative activities.

One of the key mechanisms identified is the disruption of the cell division cycle. For instance, certain novel 1,8-naphthalimide (B145957) derivatives, a related class of heterocyclic compounds, have been shown to induce G2/M phase cell cycle arrest in glioblastoma cells. This halt in the cell cycle prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. The induction of apoptosis, or programmed cell death, is another critical mechanism. Studies on naphthalimide derivatives demonstrated significant induction of apoptosis in glioblastoma multiforme (GBM) cells. This apoptotic induction is often linked to the inhibition of critical enzymes like DNA topoisomerase II, which results in DNA damage that the cancer cell cannot repair, thereby triggering the apoptotic cascade.

Similarly, other natural and synthetic compounds have been shown to induce cell cycle arrest at different phases. For example, some compounds can induce a G1/S phase arrest, which involves the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the downregulation of cyclins and CDKs essential for the G1 to S phase transition. Cedrol, a natural compound, induces G1 arrest in lung carcinoma cells by upregulating p53 and p21 and downregulating key cyclins and CDKs. This prevents the phosphorylation of the retinoblastoma protein (pRb), halting the cell cycle before DNA replication can begin. These findings in related heterocyclic structures suggest that tetrahydronaphthyridine derivatives may share similar mechanistic pathways for cell growth inhibition, warranting further investigation into their specific effects on cell cycle regulators and apoptotic pathways.

Table 1: Investigated Mechanisms of Cell Growth Inhibition by Related Heterocyclic Compounds

| Compound Class | Observed Mechanism | Cell Cycle Phase Affected | Key Molecular Targets/Pathways | Cancer Model |

|---|---|---|---|---|

| 1,8-Naphthalimide Derivatives | Induction of Apoptosis & Cell Cycle Arrest | G2/M Phase | DNA Topoisomerase II Inhibition, DNA Damage | Glioblastoma (U87-MG) |

| Cedrol | Induction of Apoptosis & Cell Cycle Arrest | G1 Phase | Upregulation of p53, p21; Downregulation of Cyclins/CDKs | Lung Carcinoma (A549) |

| Fascaplysin (Bis-indole alkaloid) | Anti-proliferative Activity | Not Specified | CDK4 Inhibition, DNA Intercalation | Various Cancer Cell Lines |

Integrin αvβ3 Antagonism and Associated Biological Pathways

The integrin αvβ3 is a cell surface receptor that plays a crucial role in processes such as angiogenesis (the formation of new blood vessels) and tumor metastasis. Consequently, it is a significant target for anticancer therapies. A series of 3-substituted tetrahydro- nih.govmdpi.comnaphthyridine derivatives have been prepared and identified as potent antagonists of the αvβ3 integrin.

Structure-activity relationship (SAR) studies have provided insights into the molecular requirements for this antagonism. Research has revealed a clear correlation between the electronic properties of substituents at the 3-position of the tetrahydronaphthyridine ring and the compound's inhibitory potency. A good linear Hammett correlation has been observed, where electron-donating groups on the ring enhance the antagonist potency, while electron-withdrawing groups decrease it. This suggests that the electronic nature of the scaffold is critical for its interaction with the receptor. Key intermediates, such as 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, have been synthesized as essential fragments for building these potent αvβ3 antagonists.

The binding of antagonists to integrin αvβ3 can inhibit downstream signaling pathways that are critical for cell invasion and migration. One such pathway is the FAK-MAPK signaling cascade. Inhibition of integrin αvβ3 has been shown to decrease the phosphorylation of Focal Adhesion Kinase (FAK), c-Raf, MEK, and ERK in T-cell acute lymphoblastic leukemia (T-ALL) cells. This disruption of the signaling cascade leads to a significant reduction in the invasive capabilities of the cancer cells. Therefore, this compound derivatives, by acting as integrin αvβ3 antagonists, can potentially constrain cancer cell invasion through the inhibition of this critical signaling pathway.

Cannabinoid Receptor 1 (CB1) Modulation Mechanisms

The Cannabinoid Receptor 1 (CB1) is a G protein-coupled receptor (GPCR) that is a key target for drug discovery due to its role in numerous physiological processes. mdpi.com In addition to the primary (orthosteric) binding site, the CB1 receptor possesses at least one allosteric binding site, which is topographically distinct. mdpi.com Ligands that bind to this site are known as allosteric modulators, and they can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the effects of orthosteric ligands like endogenous cannabinoids. nih.gov

The mechanism of allosteric modulation involves a conformational change in the receptor upon binding of the modulator. Crystal structures have revealed that NAMs, such as ORG27569, bind to an extrahelical site located within the inner leaflet of the cell membrane. researchgate.net This binding site overlaps with a conserved cholesterol interaction site found in many GPCRs. researchgate.net The binding of a NAM to this site can impede the conformational rearrangements of transmembrane helices (specifically TM2) that are necessary for receptor activation, even when an agonist is bound to the orthosteric pocket. nih.govresearchgate.net This results in a decrease in the affinity and/or efficacy of the orthosteric agonist. nih.gov

Conversely, PAMs can promote a receptor conformation that is more favorable for activation by an orthosteric agonist. nih.gov Some allosteric modulators can also exhibit "biased signaling," where they selectively modulate certain downstream signaling pathways over others. For example, a modulator might inhibit G-protein-dependent signaling while simultaneously promoting β-arrestin pathways. This nuanced modulation offers a potential therapeutic advantage by allowing for the fine-tuning of CB1 receptor activity, potentially separating desired therapeutic effects from unwanted side effects.

Other Receptor and Enzyme Inhibition Activities

While derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been prominently identified as potent inhibitors of HIV-1 replication, the primary mechanism of action for this specific chemical class appears to be the allosteric inhibition of HIV-1 integrase, another critical viral enzyme. researchgate.net These compounds target the binding site of the lens epithelium-derived growth factor (LEDGF/p75) on the integrase enzyme, promoting its aberrant multimerization and thus inhibiting viral replication. researchgate.net

The outline specifies inhibition of HIV Reverse Transcriptase (RT), a different viral enzyme. HIV RT is the target of non-nucleoside reverse transcriptase inhibitors (NNRTIs). The general mechanism for NNRTIs involves binding to a hydrophobic pocket near the enzyme's active site. nih.gov This binding is noncompetitive and blocks the chemical step of DNA polymerization without preventing the binding of the nucleotide substrate. nih.gov However, specific data directly linking this compound derivatives to this mechanism of HIV Reverse Transcriptase inhibition is not available in the provided search results, which instead point towards integrase as the principal target for this compound class. researchgate.netmdpi.com

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses by reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). Naphthyridine derivatives, specifically 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones, have been developed as potent PDE4 inhibitors.

Rational, structure-based drug design has led to the synthesis of naphthyridinone compounds with subnanomolar and even picomolar enzymatic potencies. X-ray crystallography has confirmed the binding mode of this novel template within the PDE4 active site. These inhibitors are designed to interact with key features of the enzyme, including the metal-binding pocket and an adjacent solvent-filled pocket, to achieve high potency. The primary therapeutic application explored for these compounds has been for inflammatory airway diseases, where PDE4 inhibition can lead to both anti-inflammatory effects and bronchodilation.

Table 2: PDE4 Inhibition by Naphthyridinone Derivatives

| Compound Class | Target Enzyme | Mechanism of Action | Downstream Effect | Therapeutic Rationale |

|---|---|---|---|---|

| 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones | Phosphodiesterase 4 (PDE4) | Inhibition of cAMP hydrolysis | Increased intracellular cAMP levels, reduced TNF-α release | Anti-inflammatory effects for respiratory diseases |

Adenosine receptors are a class of G protein-coupled receptors (A1, A2A, A2B, and A3) that are ubiquitously distributed and play crucial roles in regulating a wide array of physiological functions, including cardiovascular, neurological, and immune responses. Agonists of these receptors mimic the action of the endogenous ligand, adenosine. The A1 and A3 receptors typically couple to Gi proteins to inhibit adenylyl cyclase, while A2A and A2B receptors couple to Gs proteins to stimulate it.

While the broader class of naphthyridines has been explored for interaction with adenosine receptors, specific evidence for agonistic activity by this compound derivatives is not well-documented in the available literature. Studies on a related series of 1,8-naphthyridin-4-one derivatives have shown that these compounds can act as ligands with affinity and selectivity for the A2A adenosine receptor, but these studies did not confirm them as agonists. The compounds were found to lack affinity for the A1 receptor subtype. The development of ligands for adenosine receptors is a very active area of research, but further investigation is needed to establish whether this compound derivatives function as agonists at any of the adenosine receptor subtypes.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a well-established target in oncology due to its role in cell proliferation, apoptosis, and angiogenesis. nih.govfrontiersin.org Inhibition of its tyrosine kinase domain is a key strategy for cancer therapy. nih.govnih.gov While the broader class of naphthyridine derivatives has been investigated for various biological activities, current research literature does not extensively document the direct inhibitory mechanisms of this compound derivatives specifically against EGFR. Research on related naphthyridine scaffolds has shown that these molecules can be developed as potent anticancer agents, but the specific focus of mechanistic studies for the 5,6,7,8-tetrahydro-1,6-naphthyridine core has been directed towards other therapeutic targets.

Antimicrobial and Antifungal Mechanisms of Action

The naphthyridine core is historically significant in the development of antimicrobial agents. The prototypical compound, nalidixic acid, a 4-oxo-1,8-naphthyridine-3-carboxylic acid derivative, functions by selectively and reversibly inhibiting the A subunit of bacterial DNA gyrase, which blocks DNA replication. nih.gov This mechanism is a hallmark of the quinolone and naphthyridinone classes of antibiotics. nih.govmdpi.com

For derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, research has explored their potential as novel antimicrobial agents. While direct mechanistic studies on this compound are limited, related tetrahydronaphthyridine structures have shown promise. For instance, some 1,8-naphthyridine derivatives have been identified as inhibitors of NorA and MepA efflux pumps, which are responsible for bacterial resistance to fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin. mdpi.com This suggests a potential mechanism whereby these compounds could act as synergists, enhancing the efficacy of existing antibiotics. mdpi.com

In the realm of antifungal activity, studies on related heterocyclic structures indicate various potential mechanisms. These can include interference with fungal membrane permeability, leading to leakage of cellular components, and the inhibition of critical enzymes involved in cell wall synthesis or ergosterol (B1671047) production. researchgate.netmdpi.com Research on tetrahydroimidazo[1,2-a]pyridine derivatives, which share a similar saturated heterocyclic ring system, has identified compounds with potent and selective activity against various Candida species, although their specific molecular targets were not fully elucidated. nih.gov

Antioxidant Activity and Related Biological Effects

Derivatives of the tetrahydronaphthyridine scaffold have demonstrated notable antioxidant properties. researchgate.net Mechanistic studies on structurally related tetrahydro-1,8-naphthyridinol analogues have shown them to be potent radical-trapping antioxidants. These compounds exhibit significant efficacy in inhibiting lipid peroxidation, a key process in cellular oxidative stress.

The antioxidant mechanism is attributed to the hydrogen-donating capability of the hydroxyl group on the naphthyridine ring system, which neutralizes peroxyl radicals and terminates the chain reaction of lipid peroxidation. The efficacy of these compounds has been quantitatively measured and compared to established antioxidants like α-tocopherol.

| Compound Class | Reported Biological Activity | Key Mechanistic Finding | Reference |

|---|---|---|---|

| 1,8-Naphthyridine Derivatives | Antioxidant | Exhibited high scavenging activity against DPPH radicals. | researchgate.net |

| Octahydro nih.govnih.govnaphthyridine Derivative | Antioxidant, Anti-inflammatory | Identified as a major compound with known antioxidant effects. | researchgate.net |

Potential Therapeutic Targets Identified through Preclinical Studies

Preclinical investigations have identified several promising therapeutic targets for derivatives based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. These findings highlight the versatility of this chemical structure in targeting distinct biological pathways involved in various diseases.

One of the most significant targets identified is the HIV-1 integrase . A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been developed as potent inhibitors that bind to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site on the integrase enzyme. nih.govucr.edu The mechanism of action involves promoting aberrant multimerization of the integrase, which disrupts the normal process of viral replication. nih.govucr.edu This makes them attractive candidates for antiviral chemotherapy. nih.govucr.edu

In the context of cancer, while direct EGFR inhibition is not the primary focus, related naphthyridine derivatives have shown cytotoxic activity against human cancer cell lines. For example, various 2-phenyl-7-methyl-1,8-naphthyridine derivatives were evaluated for their in vitro anticancer activity against the MCF7 human breast cancer cell line . researchgate.net Several of these compounds displayed potent cytotoxic effects, indicating their potential to interfere with cancer cell proliferation, although the specific molecular targets for this activity require further investigation. researchgate.net

Additionally, antituberculosis screening of a library of compounds built upon the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold revealed three lead compounds, suggesting that molecular targets within Mycobacterium tuberculosis are viable for this class of molecules. nih.gov

| Scaffold/Derivative Class | Identified Therapeutic Target | Disease Area | Mechanism/Effect | Reference |

|---|---|---|---|---|

| 5,6,7,8-Tetrahydro-1,6-naphthyridines | HIV-1 Integrase (Allosteric Site) | HIV/AIDS | Binds to LEDGF/p75 site, promoting aberrant integrase multimerization. | nih.govucr.edu |

| 5,6,7,8-Tetrahydro-1,6-naphthyridines | Mycobacterium tuberculosis targets | Tuberculosis | Screening revealed lead compounds with antituberculosis activity. | nih.gov |

| 1,8-Naphthyridine Derivatives | MCF7 Breast Cancer Cells | Oncology | Demonstrated in vitro cytotoxic activity. | researchgate.net |

| 1,7-Naphthyridine Alkaloids | WNT Signaling Pathway | Oncology | Inhibition of the pathway and induction of G0/G1 cell cycle arrest. | mdpi.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic properties of molecules like 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol. These methods are employed to calculate optimized molecular geometries, vibrational frequencies, and other key parameters.

For related naphthyridine structures, such as 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been used to investigate molecular structure and vibrational spectra. researchgate.net Such studies involve optimizing the molecule's geometry to find its most stable conformation (lowest energy state). The resulting structural parameters, including bond lengths and angles, provide a precise picture of the molecule. Furthermore, harmonic frequency calculations can predict infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. For instance, the calculated vibrational frequencies for the dimer of a related naphthyridine derivative helped in understanding intermolecular interactions like hydrogen bonding. researchgate.net

Table 1: Representative Theoretical Structural Parameters for a Naphthyridine Core (Note: This table is illustrative of typical data obtained from DFT calculations for related naphthyridine scaffolds, as specific data for this compound is not publicly available.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-O (hydroxyl) | ~1.35 Å |

| Bond Length | C-N (pyridine ring) | ~1.34 Å |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Angle | C-N-C (pyridine ring) | ~117° |

| Bond Angle | C-C-O (hydroxyl) | ~120° |

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also a standard component of these studies. The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability.

Tautomerism and Conformational Analysis of the Hydroxyl Group

The 4-hydroxyl group on the 5,6,7,8-Tetrahydro-1,6-naphthyridine (B1252419) scaffold introduces the possibility of tautomerism. Tautomers are structural isomers that readily interconvert, and their relative stability can significantly impact a molecule's physicochemical properties and biological activity. amazonaws.com For this compound, keto-enol tautomerism is of primary importance, involving the migration of a proton from the hydroxyl group to the adjacent nitrogen atom in the pyridine (B92270) ring, resulting in a ketone form (a naphthyridinone).

Computational methods are used to predict the relative energies and stabilities of these tautomeric forms in different environments (e.g., gas phase vs. various solvents). The analysis typically involves:

Geometry Optimization: Calculating the lowest energy structure for each tautomer.

Energy Calculation: Determining the relative electronic energies, zero-point vibrational energies, and Gibbs free energies. The tautomer with the lower Gibbs free energy is predicted to be the more stable and thus the predominant form under given conditions.

Solvent Effects: Using models like the Polarization Continuum Model (PCM) to simulate how different solvents might influence the tautomeric equilibrium. researchgate.net

Conformational analysis focuses on the orientation of the hydroxyl group. While rotation around the C-O bond is possible, the most stable conformation is typically one that allows for favorable intramolecular interactions, such as hydrogen bonding with the neighboring nitrogen atom, or minimizes steric hindrance.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To understand how this compound and its derivatives might act as therapeutic agents, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how a ligand (the compound) binds to the active site of a biological target, such as a protein or enzyme.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The output is typically a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. For instance, derivatives of the related 1,8-naphthyridine (B1210474) scaffold have been docked into the active site of the Adenosine (B11128) A2A receptor to predict their potential as antagonists. nih.gov In such studies, key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking are identified. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. grafiati.com By simulating the movements of atoms and molecules, MD provides insights into the dynamic behavior of the binding. Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD plot over the simulation time (e.g., 100 ns) suggests a stable binding complex. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. nih.gov

Hydrogen Bond Analysis: Tracks the formation and duration of hydrogen bonds between the ligand and target, which are crucial for binding affinity and specificity.

Table 2: Illustrative Molecular Docking and MD Simulation Results for Naphthyridine Derivatives (Note: This table presents typical data from studies on related naphthyridine compounds to exemplify the outputs of these computational methods.)

| Compound Type | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | RMSD Stability |

| 1,8-Naphthyridine Derivative | Adenosine A2A Receptor | -8.56 | Asn253, Ser277, His278 | Stable complex observed over simulation |

| 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative | HIV-1 Integrase | (Not specified) | (Not specified) | (Not specified) |

| Benzo[b] biotechrep.irnih.govnaphthyridine Derivative | Monoamine Oxidase B (MAO B) | (Not specified) | (Not specified) | (Not specified) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. unc.edu For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds and testing their biological activity (e.g., inhibitory concentration, IC50).

The process involves several steps:

Data Set Preparation: A series of analogue compounds with known activities is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. unc.edu

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test, thereby saving time and resources in the drug discovery pipeline.

In Silico Prediction of Pharmacological Profiles

Beyond predicting activity at a specific target, computational tools can forecast the broader pharmacological profile of a compound, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. nih.gov Various software platforms and web servers use models built from large datasets of experimental results to make these predictions.

For this compound, an in silico pharmacological assessment would typically predict parameters such as:

Absorption: Gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

Distribution: Plasma protein binding (PPB).

Metabolism: Likelihood of being a substrate or inhibitor for key metabolic enzymes like Cytochrome P450 (CYP) isoforms.

Toxicity: Predictions for cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, mutagenicity, and carcinogenicity. nih.gov

Table 3: Common In Silico Pharmacological Predictions (Note: This table lists key ADME-Tox parameters that are commonly predicted using computational tools.)

| Property | Prediction Category | Importance |

| ADME | Gastrointestinal Absorption | Predicts oral bioavailability |

| ADME | Blood-Brain Barrier Permeation | Indicates potential for CNS activity |

| ADME | P-glycoprotein Substrate/Inhibitor | Relates to drug efflux and resistance |

| ADME | CYP450 Inhibition | Predicts potential for drug-drug interactions |

| Toxicity | hERG Inhibition | Assesses risk of cardiotoxicity |

| Toxicity | Hepatotoxicity | Predicts potential for liver damage |

| Toxicity | Mutagenicity (Ames test) | Assesses potential to cause genetic mutations |

These in silico predictions are crucial in the early stages of drug development to identify and filter out compounds with unfavorable pharmacokinetic or toxicological properties, allowing researchers to focus on the most promising candidates.

Future Research Directions and Therapeutic Advancement Potential

Development of Novel Synthetic Routes for Chiral and Substituted Derivatives

The synthesis of tetrahydro-1,6-naphthyridines has been historically underdeveloped, but recent advancements are paving the way for the creation of more complex and specific derivatives. A significant breakthrough has been the development of an asymmetric synthesis for the scaffold, which is crucial for producing chiral molecules that can interact more specifically with biological targets. nih.gov

One such innovative route was designed for the RORγt inverse agonist TAK-828F, which features a chiral tetrahydronaphthyridine core. nih.gov This process represents the first reported enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) compound and is suitable for large-scale manufacturing as it avoids chromatographic purification. nih.gov Key transformations in this synthesis include a Heck reaction using ethylene (B1197577) gas, a one-pot cyclization and amination, and a ruthenium-catalyzed enantioselective transfer hydrogenation. nih.gov

Other synthetic strategies have also been employed to generate libraries of these compounds. For instance, intramolecular cobalt-catalyzed [2+2+2] cyclizations have been effectively used to produce the core scaffold, which can then be further derivatized. amanote.comnih.gov Additionally, methods involving double Sonogashira reactions of 2,5-dibromopyridine (B19318) followed by Chichibabin cyclizations have been described for creating key fragments of αVβ3 integrin antagonists. acs.orgnih.gov

| Synthetic Method | Key Reactions/Catalysts | Application/Significance | Reference(s) |

| Asymmetric Synthesis | Heck reaction, Ru-catalyzed enantioselective transfer hydrogenation | First enantioselective synthesis of the scaffold; scalable production of chiral compounds like TAK-828F. | nih.gov |

| Cobalt-Catalyzed Cyclization | Intramolecular [2+2+2] cyclization | Efficient construction of the core scaffold for library synthesis. | amanote.comnih.gov |

| Sonogashira/Chichibabin Route | Double Sonogashira reactions, Chichibabin cyclization | Synthesis of key intermediates for αVβ3 integrin antagonists. | acs.orgnih.gov |

These novel routes are critical for generating a diverse range of chiral and substituted derivatives, enabling a more thorough exploration of their therapeutic potential.

Exploration of Advanced Functionalization Strategies for Enhanced Selectivity

With robust synthetic routes established, research is focusing on advanced functionalization to improve the selectivity and potency of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. The core scaffold is a versatile platform for chemical modification, allowing for the introduction of various functional groups to fine-tune its interaction with specific biological targets.

The synthesis of compound libraries demonstrates the scaffold's amenability to functionalization. By applying reactions such as urea, amide, and sulfonamide formation, a diverse collection of 101 unique compounds was created to screen for antituberculosis activity. nih.gov This approach allows for a systematic exploration of how different functional groups impact biological activity. Further functionalization opportunities arise from the potential to cleave protecting groups on newly synthesized derivatives, opening up sites for additional modifications. nih.gov

Deeper Elucidation of Molecular Mechanisms in Preclinical Models

A critical area of future research is the detailed investigation of the molecular mechanisms through which these compounds exert their biological effects. Preclinical studies have already identified several distinct mechanisms of action for derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

RORγt Inverse Agonism : Derivatives such as TAK-828F act as potent and selective inverse agonists of the Retinoid-related orphan receptor γt (RORγt). nih.gov RORγt is a master regulator of Th17 cell differentiation, which plays a key role in various autoimmune diseases. By inhibiting RORγt, these compounds can suppress the production of inflammatory cytokines like IL-17A and IL-17F, offering a potential treatment for conditions such as psoriasis and inflammatory bowel disease. nih.gov

HIV-1 Integrase Allosteric Inhibition : A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as HIV-1 integrase allosteric inhibitors (ALLINIs). nih.gov These molecules target the binding site of the lens epithelium-derived growth factor (LEDGF/p75), a cellular cofactor for HIV-1 integration. By binding to this site on the integrase enzyme, they promote aberrant multimerization, which inhibits viral replication, making this an attractive target for antiviral therapy. nih.gov

Integrin Antagonism : The scaffold is a key component of αVβ3 integrin antagonists. acs.orgnih.gov Integrins are transmembrane receptors involved in cell adhesion and signaling, and their inhibition can impact processes such as angiogenesis, making them a target for cancer therapy.

Design of Next-Generation Analogues Based on Established SAR Principles

Structure-Activity Relationship (SAR) studies are fundamental to designing next-generation analogues with improved efficacy and pharmacokinetic profiles. SAR investigations reveal how specific structural features of a molecule contribute to its biological activity, guiding the rational design of more potent and selective compounds. researchgate.net

For the 5,6,7,8-tetrahydro-1,6-naphthyridine series targeting HIV-1 integrase, SAR studies have been conducted to optimize lead compounds. nih.gov In the development of related naphthyridine-based antileishmanial agents, SAR studies highlighted the importance of a key acceptor–donor–acceptor binding motif and showed that lipophilicity (measured as Log D) was a critical parameter, with values above 3 being generally necessary for potent activity. nih.gov Such principles, once established for a given biological target, allow medicinal chemists to make targeted modifications to the scaffold to enhance desired properties while minimizing off-target effects.

Integration of Advanced Computational Methodologies in Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, enabling faster and more cost-effective identification and optimization of lead compounds. beilstein-journals.orgemanresearch.org These computational methods are increasingly being applied to the design of novel 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.

The primary CADD approaches are structure-based and ligand-based design. nih.gov

Structure-Based Drug Design (SBDD) : When the 3D structure of the biological target is known, techniques like molecular docking can predict how a ligand will bind. beilstein-journals.orgopenmedicinalchemistryjournal.com This allows for the virtual screening of large compound libraries to identify potential hits and helps in understanding the molecular interactions that drive binding and activity. openmedicinalchemistryjournal.com

Ligand-Based Drug Design (LBDD) : In the absence of a target structure, methods like Quantitative Structure-Activity Relationship (QSAR) modeling can be used. emanresearch.org QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity, allowing for the prediction of activity for new, unsynthesized analogues. emanresearch.org

A practical application of these methods was shown in the study of novel tetrahydroquinazoline (B156257) derivatives, where molecular docking was used to predict the binding affinity of synthesized compounds against key enzymes in Mycobacterium tuberculosis. nih.gov Similar computational strategies can be applied to the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold to accelerate the design of new therapeutic agents.

Expansion of Biological Evaluation to Novel Therapeutic Areas (Based on Mechanistic Insights)

The diverse mechanisms of action identified for 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives suggest their potential utility across a wide range of therapeutic areas. Future research will likely focus on exploring these new applications based on established mechanistic insights.

| Identified Molecular Mechanism | Potential Therapeutic Area | Rationale | Reference(s) |

| RORγt Inverse Agonism | Autoimmune Diseases (e.g., Psoriasis, IBD) | Inhibition of RORγt suppresses Th17 cell differentiation and inflammatory cytokine production. | nih.gov |

| HIV-1 Integrase Allosteric Inhibition | HIV/AIDS | Induces aberrant integrase multimerization, disrupting viral replication. | nih.gov |

| αVβ3 Integrin Antagonism | Oncology (Anti-angiogenesis) | Inhibition of integrin function can disrupt the formation of new blood vessels that supply tumors. | acs.orgnih.gov |

| General Antimicrobial Activity | Tuberculosis | Screening of a derivative library identified lead compounds with antituberculosis activity. | nih.gov |

The wide range of biological activities associated with naphthyridine alkaloids, including anti-inflammatory, anticancer, and anti-infective properties, supports the continued exploration of this scaffold for new therapeutic indications. mdpi.com

Q & A

Q. What are the standard synthetic routes for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol?

The compound is typically synthesized via cyclization or substitution reactions. For example, derivatives of 1,6-naphthyridine can be prepared by refluxing intermediates like 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one with alcohols under basic conditions. Catalysts such as zeolite-nano Au in ethanol have been used to improve reaction efficiency, yielding products in 28–76% depending on substituents . A common approach involves microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹).

- NMR spectroscopy : ¹H-NMR resolves hydrogen environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methylene/methine protons in the tetrahydro ring at δ 2.5–4.0 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., m/z ~150–180 for core structures) .

Q. What safety precautions are critical when handling this compound?

While direct toxicity data for this compound is limited, structurally related naphthyridine derivatives are classified as hazardous. Standard precautions include:

- Use of fume hoods and personal protective equipment (PPE).

- Avoiding inhalation or skin contact due to potential mutagenicity .

Advanced Research Questions

Q. How can reaction yields be optimized in substitution reactions involving this compound?

Low to moderate yields (e.g., 28–44%) in substitution reactions are often due to steric hindrance or competing side reactions. Strategies include:

- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 76% yield for 2-((3-fluorophenoxy)methyl derivatives under microwave conditions) .

- Catalyst screening : Zeolite-nano Au or potassium carbonate improves nucleophilic substitution .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

| Reaction Condition | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| Microwave, 2 h | Zeolite-nano Au | 76% | |

| Reflux, 12 h | K₂CO₃ in DMF | 44% |

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies may arise from tautomerism or dynamic equilibria. For example, N-oxidation of naphthyridine derivatives can produce stable nitroxyl intermediates, altering NMR chemical shifts . Solutions include:

Q. What strategies improve regioselectivity in functionalizing the naphthyridine core?

Regioselectivity is influenced by electronic and steric factors. Key approaches:

- Directing groups : Substituents at C-6 position guide electrophilic substitution (e.g., methyl or benzyl groups enhance reactivity at C-2) .

- Lewis acid catalysis : AlCl₃ or FeCl₃ directs halogenation to electron-rich positions .

- Microwave conditions : Accelerate reactions to favor kinetic products over thermodynamic mixtures .

Methodological Notes

- Synthetic protocols : Prioritize microwave or catalytic methods for time-sensitive projects .

- Data validation : Cross-reference spectral data with computational models to address ambiguities .

- Safety protocols : Adopt hazard controls aligned with structurally related compounds until specific toxicity data is available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.